molecular formula C26H26N4O5 B2458603 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 941886-79-9

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

Cat. No. B2458603
CAS RN: 941886-79-9
M. Wt: 474.517
InChI Key: XUZZEDCEZSOZAB-UHFFFAOYSA-N
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Description

2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C26H26N4O5 and its molecular weight is 474.517. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of novel coordination complexes with metals like Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, suggesting potential applications in fields like medicinal chemistry and materials science for their antioxidative properties (K. Chkirate et al., 2019).

Inhibition of Alcohol Dehydrogenase

Compounds bearing an amide group, related to the butoxyphenol acetamide structure, have been studied as inhibitors of alcohol dehydrogenase (ADH), indicating potential use in studying alcohol metabolism and possibly in the treatment of alcohol-related disorders (C. Delmas et al., 1983).

Antimicrobial Agents

Derivatives of pyrazolone and acetamide have been synthesized and shown to exhibit potential antimicrobial activity against various microorganisms. This suggests their application in developing new antimicrobial agents (H. M. Aly et al., 2011).

Anti-Lung Cancer Activity

Fluoro-substituted benzo[b]pyran compounds, related to the structural framework of pyrazolo[1,5-a]pyrazin derivatives, have been synthesized and tested for their anti-lung cancer activity. This indicates potential applications in cancer research and therapy (A. G. Hammam et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine, which is synthesized from 4-butoxyaniline and 2,3-dichloropyrazine. The second intermediate is 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxin and acetic anhydride. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide.", "Starting Materials": [ "4-butoxyaniline", "2,3-dichloropyrazine", "2,3-dihydrobenzo[b][1,4]dioxin", "acetic anhydride", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)" ], "Reaction": [ "Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine:", "- 4-butoxyaniline is reacted with 2,3-dichloropyrazine in the presence of potassium carbonate and copper powder to form 2-(4-butoxyphenyl)-4-chloropyrazolo[1,5-a]pyrazine.", "- The chloro compound is then reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 2-(4-butoxyphenyl)-4-azidopyrazolo[1,5-a]pyrazine.", "- The azido compound is then reduced using palladium on carbon and hydrogen gas to form 2-(4-butoxyphenyl)-4-aminopyrazolo[1,5-a]pyrazine.", "- The amine is then reacted with acetic anhydride and triethylamine to form 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine.", "Synthesis of 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid:", "- 2,3-dihydrobenzo[b][1,4]dioxin is reacted with acetic anhydride and sulfuric acid to form 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic anhydride.", "- The anhydride is then hydrolyzed using sodium hydroxide to form 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid.", "Coupling of the intermediates to form the final product:", "- 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-ylamine and 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid are coupled using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.", "- The reaction mixture is then filtered and the product is purified using column chromatography to obtain the final product, 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide." ] }

CAS RN

941886-79-9

Molecular Formula

C26H26N4O5

Molecular Weight

474.517

IUPAC Name

2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C26H26N4O5/c1-2-3-12-33-20-7-4-18(5-8-20)21-16-22-26(32)29(10-11-30(22)28-21)17-25(31)27-19-6-9-23-24(15-19)35-14-13-34-23/h4-11,15-16H,2-3,12-14,17H2,1H3,(H,27,31)

InChI Key

XUZZEDCEZSOZAB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC5=C(C=C4)OCCO5

solubility

not available

Origin of Product

United States

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